Ornithine hydrochloride

Description

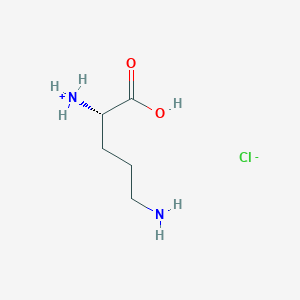

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6211-16-1 | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6211-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50858851 | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma | |

| Record name | L-Ornithine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3184-13-2 | |

| Record name | Ornithine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine L- monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2,5-diaminopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBK84K66XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ornithine Hydrochloride: A Catalyst in the Urea Cycle and Ammonia Detoxification

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ammonia (B1221849), a neurotoxic byproduct of protein catabolism, is primarily detoxified in the liver through the urea (B33335) cycle. Deficiencies in this vital metabolic pathway can lead to hyperammonemia, a condition with severe neurological consequences. L-ornithine, a key intermediate in the urea cycle, plays a pivotal role in maintaining nitrogen homeostasis. This technical guide provides a comprehensive overview of the multifaceted role of ornithine hydrochloride in stimulating the urea cycle and promoting ammonia detoxification. We delve into the biochemical mechanisms, present quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways that regulate this critical metabolic process. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of hepatic metabolism and the development of therapeutic strategies for hyperammonemia-related disorders.

Introduction

The urea cycle, also known as the ornithine cycle, is a series of five enzymatic reactions that convert highly toxic ammonia into the less toxic compound urea, which is then excreted by the kidneys.[1][2] This metabolic pathway is predominantly active in the liver.[1][2] Ornithine, a non-proteinogenic amino acid, acts as a crucial carrier molecule within this cycle, facilitating the incorporation of nitrogen atoms from ammonia and aspartate into the final urea molecule.[3]

This compound, a salt form of L-ornithine, is utilized therapeutically, often in combination with L-aspartate (as L-ornithine L-aspartate or LOLA), to enhance the detoxification of ammonia.[4][5] Its administration provides the necessary substrate to drive the urea cycle, thereby reducing elevated blood ammonia levels, a hallmark of conditions such as hepatic encephalopathy (HE).[4][6] This guide will explore the fundamental role of ornithine in this process, supported by quantitative data and detailed methodologies for its investigation.

Biochemical Mechanism of Ornithine in the Urea Cycle

The urea cycle is a compartmentalized pathway, with the initial steps occurring in the mitochondria and the subsequent reactions in the cytosol of hepatocytes.[2] Ornithine's journey through the cycle is central to its function.

2.1. Mitochondrial Events:

-

Ornithine Transport: L-ornithine is transported from the cytosol into the mitochondrial matrix via the ornithine/citrulline antiporter (ORC1).[7]

-

Citrulline Synthesis: Inside the mitochondrion, ornithine transcarbamylase (OTC) catalyzes the condensation of ornithine with carbamoyl (B1232498) phosphate (B84403) to form citrulline.[3] Carbamoyl phosphate itself is synthesized from ammonia (NH₄⁺) and bicarbonate (HCO₃⁻) by carbamoyl phosphate synthetase I (CPS1), the rate-limiting step of the urea cycle.

2.2. Cytosolic Events:

-

Citrulline Export: The newly synthesized citrulline is transported out of the mitochondria into the cytosol in exchange for ornithine.[7]

-

Argininosuccinate (B1211890) Synthesis: Argininosuccinate synthetase (ASS) condenses citrulline with aspartate to form argininosuccinate. This reaction incorporates the second nitrogen atom into the urea molecule.

-

Arginine and Fumarate Formation: Argininosuccinate lyase (ASL) cleaves argininosuccinate into arginine and fumarate. Fumarate can then enter the citric acid cycle.

-

Urea Production and Ornithine Regeneration: In the final step, arginase hydrolyzes arginine to produce urea and regenerate ornithine. This ornithine is then available to be transported back into the mitochondria to begin another round of the cycle.

This compound supplementation directly increases the availability of ornithine, thereby stimulating the activity of ornithine transcarbamylase and driving the entire urea cycle forward to enhance ammonia detoxification.[5]

Quantitative Data on the Efficacy of Ornithine

The administration of ornithine, particularly as L-ornithine L-aspartate (LOLA), has been shown to be effective in reducing hyperammonemia in various clinical settings.

Table 1: Kinetic Parameters of Key Urea Cycle Enzymes

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Inhibitor | Ki | Reference(s) |

| Ornithine Transcarbamylase (OTC) | Ornithine | Human Liver | 0.4 mM | - | - | - | |

| Arginase | Arginine | Calf Liver | 25.5 mM | 459 µmol/(min·mg) | L-Ornithine | 480 mM |

Table 2: Clinical Efficacy of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy

| Study Type | Number of Trials (Patients) | Intervention | Outcome Measure | Result | p-value | Reference(s) |

| Meta-analysis | 10 (884) | LOLA vs. Placebo/No Intervention | Improvement in Mental State (All HE) | RR: 1.36 (95% CI: 1.10-1.69) | 0.005 | [3][4] |

| Meta-analysis | 10 (884) | LOLA vs. Placebo/No Intervention | Improvement in Mental State (Overt HE) | RR: 1.19 (95% CI: 1.01-1.39) | 0.03 | [3][4] |

| Meta-analysis | 10 (884) | LOLA vs. Placebo/No Intervention | Improvement in Mental State (Minimal HE) | RR: 2.15 (95% CI: 1.48-3.14) | < 0.0001 | [3][4] |

| Meta-analysis | 8 | LOLA vs. Placebo/No Intervention | Reduction in Blood Ammonia | MD: -17.50 µmol/L (95% CI: -27.73 to -7.26) | 0.0008 | [3][4] |

| Randomized Controlled Trial | 1 (140) | 30 g/day IV LOLA + Lactulose + Rifaximin vs. Placebo + Lactulose + Rifaximin | Improvement in HE Grade at Day 5 | 92.5% vs. 66% | < 0.001 | |

| Randomized Controlled Trial | 1 (140) | 30 g/day IV LOLA + Lactulose + Rifaximin vs. Placebo + Lactulose + Rifaximin | 28-day Mortality | 16.4% vs. 41.8% | 0.001 |

HE: Hepatic Encephalopathy; OHE: Overt Hepatic Encephalopathy; MHE: Minimal Hepatic Encephalopathy; RR: Risk Ratio; CI: Confidence Interval; MD: Mean Difference; IV: Intravenous.

Experimental Protocols

Measurement of Urea Synthesis in Cultured Hepatocytes

This protocol describes a colorimetric method to quantify urea production in hepatocyte cultures, a key functional endpoint for assessing ammonia detoxification.[6]

Materials:

-

Hepatocyte cell culture medium

-

Ammonium (B1175870) chloride (NH₄Cl) solution

-

Urea colorimetric assay kit (e.g., based on the diacetyl monoxime method)

-

Multi-well plate reader

Procedure:

-

Cell Culture: Plate primary hepatocytes or hepatocyte-like cells at a desired density in multi-well plates and allow them to adhere and stabilize.

-

Induction of Urea Synthesis: Replace the culture medium with fresh medium containing a known concentration of ammonium chloride (e.g., 1-5 mM).

-

Sample Collection: After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

-

Urea Assay: a. Prepare a standard curve using the urea standards provided in the kit. b. Add the appropriate volume of culture supernatant and standards to the wells of a new microplate. c. Add the colorimetric reagent from the kit to all wells. This reagent typically contains diacetyl monoxime and thiosemicarbazide (B42300) in an acidic environment. d. Incubate the plate at an elevated temperature (e.g., 90-100°C) for a specified time to allow for color development. e. Cool the plate to room temperature. f. Measure the absorbance at the recommended wavelength (e.g., 520-540 nm) using a microplate reader.

-

Data Analysis: Calculate the urea concentration in the samples by interpolating from the standard curve. Normalize the results to cell number or total protein content.

Determination of Blood Ammonia Levels

Accurate measurement of blood ammonia is critical for diagnosing and monitoring hyperammonemia. Strict pre-analytical handling is essential to prevent falsely elevated results.[2]

Materials:

-

Pre-chilled EDTA or heparinized collection tubes

-

Ice-water bath

-

Refrigerated centrifuge

-

Ammonia assay kit (e.g., enzymatic method using glutamate (B1630785) dehydrogenase)

-

Spectrophotometer or clinical chemistry analyzer

Procedure:

-

Patient Preparation: The patient should be in a fasting state and have avoided smoking and strenuous exercise before blood collection.

-

Sample Collection: a. Draw venous blood into a pre-chilled EDTA or heparinized tube. b. Immediately place the tube in an ice-water bath.

-

Sample Processing: a. Transport the sample on ice to the laboratory and process it within 15-20 minutes of collection. b. Centrifuge the blood sample at a low temperature (e.g., 4°C) to separate the plasma.

-

Ammonia Measurement (Enzymatic Method): a. The assay is based on the reductive amination of α-ketoglutarate to glutamate, catalyzed by glutamate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. b. The decrease in absorbance at 340 nm, which is proportional to the ammonia concentration, is measured spectrophotometrically. c. Automated clinical chemistry analyzers typically perform this assay.

-

Data Analysis: The ammonia concentration is calculated based on the change in absorbance and reported in µmol/L or µg/dL.

Ornithine Transcarbamylase (OTC) Activity Assay

This protocol provides a general outline for a spectrophotometric assay to measure the activity of OTC in liver tissue homogenates.

Principle:

The activity of OTC is determined by measuring the rate of citrulline formation from ornithine and carbamoyl phosphate. The citrulline produced can be quantified colorimetrically after a chemical reaction.

Materials:

-

Liver tissue homogenate

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

L-ornithine solution

-

Carbamoyl phosphate lithium salt solution

-

Colorimetric reagent (e.g., diacetyl monoxime-antipyrine reagent)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize fresh or frozen liver tissue in an appropriate buffer on ice. Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzyme.

-

Enzyme Reaction: a. Pre-warm the assay buffer and substrate solutions to 37°C. b. In a reaction tube, combine the assay buffer, L-ornithine solution, and the tissue homogenate. c. Initiate the reaction by adding the carbamoyl phosphate solution. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). e. Stop the reaction by adding TCA.

-

Citrulline Quantification: a. Centrifuge the tubes to pellet the precipitated proteins. b. Transfer the supernatant to a new tube. c. Add the colorimetric reagent. d. Heat the mixture in a boiling water bath for a specified time to allow for color development. e. Cool the tubes to room temperature. f. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the amount of citrulline produced using a standard curve prepared with known concentrations of citrulline. Express the enzyme activity as units per milligram of protein (1 unit = 1 µmol of citrulline formed per minute).

Signaling Pathways and Regulation

The expression and activity of urea cycle enzymes are tightly regulated by various signaling pathways in response to dietary protein intake and hormonal cues.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. In response to a high-protein diet, AMPK signaling is activated, leading to an increased expression of urea cycle genes, including CPS1 and OTC.[7]

Caption: AMPK signaling pathway in the regulation of urea cycle gene expression.

Glucocorticoid Signaling Pathway

Glucocorticoids, acting through the glucocorticoid receptor (GR), play a significant role in regulating urea cycle function, particularly by transcriptionally activating the Arginase 1 (ARG1) gene.[1][2]

Caption: Glucocorticoid signaling pathway upregulates Arginase 1 expression.

Experimental Workflow for Assessing Ornithine's Effect on Urea Synthesis

The following diagram illustrates a typical experimental workflow to evaluate the impact of this compound on urea production in an in vitro model.

Caption: In vitro experimental workflow for urea synthesis assessment.

Conclusion

This compound plays an indispensable role in the detoxification of ammonia by serving as a key substrate and intermediate in the urea cycle. Its administration has been demonstrated to effectively reduce hyperammonemia, a critical factor in the pathophysiology of hepatic encephalopathy. The quantitative data from clinical trials underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms and efficacy of ornithine and other modulators of the urea cycle. A deeper understanding of the intricate signaling pathways that regulate this metabolic process will be instrumental in the development of novel therapeutic strategies for a range of liver and metabolic diseases. This technical guide serves as a foundational resource to aid in these endeavors.

References

- 1. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]

- 4. Spectrophotometric assay for ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple method for determination of ornithine transcarbamylase activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ornithine Transcarbamylase Deficiency | Children's Hospital of Philadelphia [chop.edu]

- 7. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Cellular Choreography of Ornithine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ornithine, a non-proteinogenic amino acid, is a pivotal player in cellular metabolism, primarily recognized for its integral role in the urea (B33335) cycle and ammonia (B1221849) detoxification. Administered as L-Ornithine Hydrochloride to enhance its stability and solubility, its cellular mechanisms extend beyond simple nitrogen disposal, influencing polyamine synthesis, amino acid homeostasis, and cellular signaling. This technical guide provides an in-depth exploration of the cellular and molecular actions of ornithine, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to support advanced research and drug development.

Core Metabolic Functions of L-Ornithine

At the cellular level, L-ornithine hydrochloride dissociates, making the L-ornithine cation available for several critical metabolic pathways. Its primary functions are centered in the liver, but its influence is observed in numerous cell types throughout the body.

The Urea Cycle: Ammonia Detoxification

The most well-characterized function of L-ornithine is its role as a key intermediate in the urea cycle, the primary pathway for the detoxification of ammonia, a neurotoxic byproduct of amino acid catabolism.[1][2] This cycle primarily occurs in the mitochondria and cytosol of hepatocytes.[3]

Ornithine is transported from the cytosol into the mitochondrial matrix via the ornithine/citrulline antiporter (ORC1/ORC2) .[4] Within the mitochondria, ornithine transcarbamylase (OTC) catalyzes the reaction between ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline.[2][5] Citrulline is then transported to the cytosol to continue through the cycle, which ultimately produces urea for excretion and regenerates ornithine.[6] The provision of ornithine can be a rate-limiting step for urea synthesis, particularly under high ammonia loads.[7]

Polyamine Biosynthesis: Regulating Cell Growth and Proliferation

In the cytosol, ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine (B22157).[2][6] These polycations are essential for a variety of cellular processes, including cell division, DNA stabilization, and protein synthesis.[8] The first and rate-limiting step in this pathway is the decarboxylation of ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC) .[8][9] The activity of ODC is tightly regulated at the levels of transcription, translation, and protein degradation, and its dysregulation is often associated with cancer.[9][10]

Ornithine as a Signaling Molecule

Emerging evidence suggests that L-ornithine is not merely a metabolic intermediate but also functions as a signaling molecule.

Activation of Calcium Signaling

In human proximal tubular cells, L-ornithine has been shown to activate the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR).[11][12] This activation triggers a receptor-operated Ca2+ entry (ROCE) through transient receptor potential canonical (TRPC) channels, leading to an increase in intracellular calcium concentration ([Ca2+]i).[11] This signaling cascade has been demonstrated to have a protective effect against reactive oxygen species (ROS)-induced cell damage.[11][12]

Quantitative Data

The following tables summarize key quantitative data related to the cellular actions of ornithine.

Table 1: Kinetic Properties of Key Enzymes in Ornithine Metabolism

| Enzyme | Substrate | Km Value | Source |

| Ornithine Transcarbamylase (OTC) | Ornithine | 0.4 mM | [13][14] |

| Ornithine Transcarbamylase (OTC) | Carbamoyl Phosphate | 0.26 mM | [13][14] |

| Ornithine Decarboxylase (ODC) (Aspergillus terreus) | L-ornithine | 0.95 mM | [15] |

| Ornithine Decarboxylase (ODC) (Aspergillus terreus) | L-lysine | 1.34 mM | [15] |

| Ornithine Decarboxylase (ODC) (Aspergillus terreus) | L-arginine | 1.4 mM | [15] |

Table 2: Kinetic Properties of Mitochondrial Ornithine Carriers (ORC)

| Transporter | Substrate | Km Value | Source |

| Human ORC1 | Ornithine | 0.22 ± 0.02 mM | [16] |

| Human ORC1 | Lysine | 0.80 ± 0.06 mM | [16] |

| Human ORC1 | Arginine | 1.58 ± 0.18 mM | [16] |

| Human ORC1 | Citrulline | 2.52 ± 0.30 mM | [16] |

| Human ORC2 | Ornithine | 0.40 ± 0.06 mM | [16] |

| Human ORC2 | Lysine | 0.32 ± 0.05 mM | [16] |

| Human ORC2 | Arginine | 0.71 ± 0.09 mM | [16] |

| Human ORC2 | Citrulline | 1.28 ± 0.14 mM | [16] |

| Rat Liver ORC | Ornithine | 0.16 mM | [17] |

Table 3: Concentration-Dependent Effects of Ornithine on Urea and Citrulline Synthesis in Isolated Rat Hepatocytes

| Ornithine Concentration | Citrulline Accumulation | Urea Production | Source |

| 0 to 40 mM | Hyperbolically increased (half-maximal at 8-12 mM) | Continued to increase | [4][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ornithine's cellular mechanisms.

Measurement of Ornithine Decarboxylase (ODC) Activity

This protocol is based on the widely used radiolabeling method that measures the release of 14CO2 from [1-14C]-L-ornithine.[1]

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., sodium/potassium phosphate buffer with EDTA and pyridoxal (B1214274) phosphate)

-

[1-14C]-L-ornithine

-

Scintillation vials with rubber stoppers and center wells

-

Filter paper discs

-

Hyamine hydroxide (B78521) or sodium hydroxide

-

Sulfuric acid or citric acid (to stop the reaction)

-

Scintillation counter

Procedure:

-

Prepare cell or tissue lysates according to standard protocols.

-

In a scintillation vial, add the cell lysate to the reaction buffer.

-

Place a filter paper disc impregnated with hyamine hydroxide or sodium hydroxide in the center well of the vial.

-

Initiate the reaction by adding [1-14C]-L-ornithine to the vial and immediately seal it with the rubber stopper.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by injecting sulfuric acid or citric acid through the rubber stopper into the reaction mixture.

-

Incubate for an additional period (e.g., 60 minutes) at room temperature to allow for the complete trapping of the released 14CO2 by the filter paper.

-

Carefully remove the filter paper from the center well and place it in a new scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate ODC activity based on the amount of 14CO2 released per unit of protein per unit of time.

Quantification of Intracellular Polyamines by HPLC

This protocol describes a common method for the quantification of putrescine, spermidine, and spermine in cultured cells using high-performance liquid chromatography (HPLC) with pre-column derivatization.[4][10]

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Perchloric acid (PCA), e.g., 0.2 M

-

Derivatizing agent (e.g., dansyl chloride or o-phthalaldehyde (B127526) (OPA))

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Cell Harvesting and Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Harvest cells by scraping or trypsinization.

-

Lyse the cell pellet with a known volume of cold PCA.

-

Vortex or sonicate to ensure complete lysis.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet precipitated proteins.

-

-

Derivatization:

-

Transfer the supernatant containing the polyamines to a new tube.

-

Add the derivatizing agent (e.g., dansyl chloride or OPA) and incubate under appropriate conditions (time, temperature, pH) to allow for the reaction.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized polyamines using a suitable gradient of mobile phases.

-

Detect the fluorescently labeled polyamines using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification:

-

Create a standard curve using known concentrations of derivatized polyamine standards.

-

Quantify the intracellular polyamine concentrations in the samples by comparing their peak areas to the standard curve.

-

L-Ornithine-Induced Intracellular Calcium Imaging

This protocol is adapted from studies on L-ornithine's effect on calcium signaling in human kidney cells.[11][12]

Materials:

-

Human Kidney 2 (HK-2) cells or other suitable cell line

-

Cell culture medium

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Krebs-Henseleit (KH) buffer

-

L-Ornithine hydrochloride stock solution

-

Fluorescence microscopy system equipped for ratiometric imaging

Procedure:

-

Cell Culture and Dye Loading:

-

Culture HK-2 cells on glass coverslips to an appropriate confluency.

-

Load the cells with Fura-2 AM (e.g., 5 µM) in KH buffer for a specified time (e.g., 45-60 minutes) at room temperature in the dark.

-

Wash the cells with KH buffer to remove excess dye.

-

-

Calcium Imaging:

-

Mount the coverslip onto the stage of the fluorescence microscope.

-

Continuously perfuse the cells with KH buffer.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

-

Stimulation with L-Ornithine:

-

Introduce KH buffer containing the desired concentration of L-ornithine hydrochloride into the perfusion system.

-

Record the changes in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in the fluorescence ratio to determine the magnitude and kinetics of the calcium response to L-ornithine.

-

Conclusion

L-Ornithine hydrochloride is a multifaceted molecule with a well-defined role in core metabolic pathways and emerging functions in cellular signaling. Its central position in the urea cycle underscores its importance in ammonia detoxification, while its role as a precursor for polyamines highlights its significance in regulating cell growth and proliferation. The recent discovery of its ability to modulate intracellular calcium signaling opens new avenues for research into its potential therapeutic applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate cellular mechanisms of ornithine and to explore its potential in various physiological and pathological contexts.

References

- 1. Arginase activity determination [bio-protocol.org]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 4. Effect of ornithine and lactate on urea synthesis in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. Liposome reconstitution and transport assay for recombinant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The ornithine requirement of urea synthesis. Formation of ornithine from glutamine in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]

- 11. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sketchviz.com [sketchviz.com]

- 13. Effect of ornithine and lactate on urea synthesis in isolated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of the effects of urea cycle amino acids on the expression of ALB and CEBPB in the human hepatocellular carcinoma cell line FLC-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. GraphViz Examples and Tutorial [graphs.grevian.org]

- 17. Effect of L-ornithine hydrochloride ingestion on intermittent maximal anaerobic cycle ergometer performance and fatigue recovery after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of L-Arginine and L-Proline from Ornithine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic biosynthesis of the amino acids L-arginine and L-proline from the common precursor, ornithine hydrochloride. This document details the core biochemical pathways, provides quantitative enzymatic data, and outlines detailed experimental protocols for the key enzymes involved in these transformations. The information presented is intended to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and biotechnology.

Biosynthesis of L-Arginine from Ornithine

The conversion of L-ornithine to L-arginine is a critical component of the urea (B33335) cycle in ureotelic organisms and the primary biosynthetic route for arginine in many other species.[1][2] This pathway involves the sequential action of three key enzymes: Ornithine Transcarbamylase (OTC), Argininosuccinate (B1211890) Synthetase (ASSY), and Argininosuccinate Lyase (ASL).

L-Arginine Biosynthetic Pathway

The pathway proceeds as follows:

-

Ornithine Transcarbamylase (OTC) : Catalyzes the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403).[3]

-

Argininosuccinate Synthetase (ASSY) : Catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate.[4]

-

Argininosuccinate Lyase (ASL) : Catalyzes the cleavage of argininosuccinate to yield L-arginine and fumarate (B1241708).[5]

Figure 1: Biosynthetic pathway of L-arginine from L-ornithine.

Quantitative Data for L-Arginine Biosynthesis Enzymes

The following table summarizes the kinetic properties of the enzymes involved in L-arginine biosynthesis from various sources.

| Enzyme | Source | Km | Vmax | Optimal pH | Optimal Temperature (°C) |

| Ornithine Transcarbamylase (OTC) | E. coli | Ornithine: 0.4 mM | - | 7.6 - 8.1 | 37 - 38 |

| Carbamoyl-P: 0.26 mM | |||||

| Argininosuccinate Synthetase (ASSY) | Bovine Liver | Citrulline: 18 µM | - | 6.5 - 7.5 | - |

| Aspartate: 14 µM | |||||

| ATP: 48 µM | |||||

| Argininosuccinate Lyase (ASL) | Bovine Liver | Argininosuccinate: 0.05 mM | - | 7.5 | 25 |

| Rat Liver | Argininosuccinate: 1.25 mM | 0.54 µmol/h/mg protein | - | - |

Note: Kinetic parameters can vary significantly based on the specific assay conditions and the purity of the enzyme preparation.

Experimental Protocols

This protocol is based on the colorimetric determination of citrulline produced.

Materials:

-

1 M Tris-HCl buffer, pH 8.0

-

100 mM L-ornithine hydrochloride solution

-

50 mM Carbamoyl phosphate solution (prepare fresh)

-

Colorimetric reagent A (diacetyl monoxime)

-

Colorimetric reagent B (antipyrine in sulfuric acid)

-

Enzyme solution (cell lysate or purified OTC)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

50 µL 1 M Tris-HCl, pH 8.0

-

100 µL 100 mM L-ornithine

-

100 µL 50 mM Carbamoyl phosphate

-

Deionized water to a final volume of 450 µL

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 100 µL of 3 M perchloric acid.

-

Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 1.5 mL of the colorimetric reagent mixture (Reagent A and B).

-

Incubate at 60°C for 20 minutes.

-

Cool to room temperature and measure the absorbance at 490 nm.

-

A standard curve using known concentrations of L-citrulline should be prepared to quantify the amount of product formed.

This protocol is a coupled enzyme assay that measures the production of pyrophosphate (PPi).

Materials:

-

1 M Tris-HCl buffer, pH 7.5

-

100 mM L-citrulline solution

-

100 mM L-aspartate solution

-

100 mM ATP solution

-

200 mM MgCl₂ solution

-

Coupling enzyme mix (e.g., pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)

-

NADH solution

-

Enzyme solution (cell lysate or purified ASSY)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette:

-

100 µL 1 M Tris-HCl, pH 7.5

-

50 µL 100 mM L-citrulline

-

50 µL 100 mM L-aspartate

-

50 µL 100 mM ATP

-

50 µL 200 mM MgCl₂

-

20 µL NADH solution (e.g., 10 mg/mL)

-

50 µL Coupling enzyme mix

-

Deionized water to a final volume of 950 µL

-

-

Equilibrate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is proportional to the rate of PPi production.

-

The activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This protocol is based on the direct spectrophotometric measurement of fumarate formation.[6]

Materials:

-

100 mM Potassium phosphate buffer, pH 7.5

-

10 mM Argininosuccinic acid solution

-

Enzyme solution (cell lysate or purified ASL)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Prepare the reaction mixture in a quartz cuvette:

-

2.0 mL 100 mM Potassium phosphate buffer, pH 7.5

-

0.65 mL Deionized water

-

0.1 mL Enzyme solution

-

-

Mix by inversion and equilibrate to 37°C in the spectrophotometer.

-

Monitor the absorbance at 240 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.25 mL of 10 mM argininosuccinic acid solution.

-

Immediately mix by inversion and record the increase in absorbance at 240 nm for 5 minutes.

-

The rate of fumarate formation can be calculated using the molar extinction coefficient of fumarate at 240 nm (2.44 x 10³ M⁻¹cm⁻¹).[6]

Biosynthesis of L-Proline from Ornithine

There are two primary enzymatic pathways for the biosynthesis of L-proline from L-ornithine.

L-Proline Biosynthetic Pathways

Pathway 1: The Ornithine Aminotransferase (OAT) Pathway

This pathway is prevalent in many organisms and involves two enzymatic steps:[3][7]

-

Ornithine Aminotransferase (OAT) : Catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and L-glutamate.[3][8] GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[6]

-

Δ¹-Pyrroline-5-Carboxylate (P5C) Reductase : Reduces P5C to L-proline, typically using NADH or NADPH as a cofactor.[9]

Figure 2: OAT pathway for L-proline biosynthesis from L-ornithine.

Pathway 2: The Ornithine Cyclodeaminase (OCD) Pathway

This is a more direct, single-step pathway found in some bacteria and archaea:[10][11]

-

Ornithine Cyclodeaminase (OCD) : Catalyzes the direct conversion of L-ornithine to L-proline with the release of ammonia.[10][12] This reaction is NAD⁺-dependent.[10]

Figure 3: OCD pathway for L-proline biosynthesis from L-ornithine.

Quantitative Data for L-Proline Biosynthesis Enzymes

The following table summarizes the kinetic properties of the enzymes involved in L-proline biosynthesis from ornithine.

| Enzyme | Source | Km | Vmax / Specific Activity | Optimal pH | Optimal Temperature (°C) |

| Ornithine Aminotransferase (OAT) | Human Liver | Ornithine: 2.8 mM | - | 8.0 | - |

| α-Ketoglutarate: 1.1 mM | |||||

| P5C Reductase | Clostridium sticklandii | P5C: 0.19 mM | 4.3 nkat/mg protein | - | - |

| NADH: 0.025 mM | |||||

| Ornithine Cyclodeaminase (OCD) | Agrobacterium tumefaciens | - | - | - | 30 - 35 |

Note: Kinetic parameters can vary significantly based on the specific assay conditions and the purity of the enzyme preparation.

Experimental Protocols

This protocol utilizes a coupled-enzyme assay with P5C reductase.[13]

Materials:

-

1 M Potassium pyrophosphate buffer, pH 8.0

-

100 mM L-ornithine hydrochloride solution

-

100 mM α-ketoglutarate solution

-

10 mM NADH solution

-

Purified P5C reductase

-

Enzyme solution (cell lysate or purified OAT)

-

96-well microplate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture:

-

100 µL 1 M Potassium pyrophosphate buffer, pH 8.0

-

100 µL 100 mM L-ornithine

-

100 µL 100 mM α-ketoglutarate

-

40 µL 10 mM NADH

-

10 µL Purified P5C reductase (sufficient to ensure OAT is rate-limiting)

-

Deionized water to a final volume of 950 µL

-

-

Equilibrate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the OAT enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of P5C production by OAT.

-

The activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This protocol directly measures the oxidation of NADH.

Materials:

-

1 M Tris-HCl buffer, pH 7.5

-

10 mM P5C solution (synthesized or commercially available)

-

10 mM NADH solution

-

Enzyme solution (cell lysate or purified P5C reductase)

-

Cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette:

-

100 µL 1 M Tris-HCl, pH 7.5

-

100 µL 10 mM P5C

-

100 µL 10 mM NADH

-

Deionized water to a final volume of 950 µL

-

-

Equilibrate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm.

-

The activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This protocol can be based on the quantification of proline produced using HPLC.

Materials:

-

1 M Tris-HCl buffer, pH 8.5

-

100 mM L-ornithine hydrochloride solution

-

10 mM NAD⁺ solution

-

Enzyme solution (cell lysate or purified OCD)

-

HPLC system with a suitable column for amino acid analysis (e.g., reverse-phase with pre-column derivatization)

-

Derivatization agent (e.g., OPA/FMOC)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

100 µL 1 M Tris-HCl, pH 8.5

-

100 µL 100 mM L-ornithine

-

100 µL 10 mM NAD⁺

-

Deionized water to a final volume of 450 µL

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitate.

-

Analyze the supernatant for proline concentration using a validated HPLC method. A standard curve of L-proline is required for quantification.

Experimental Workflow and Logic

The successful biosynthesis and analysis of L-arginine and L-proline from this compound involves a series of logical steps from enzyme preparation to product quantification.

Figure 4: General experimental workflow for enzymatic biosynthesis.

References

- 1. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiplex Assay Kit for Ornithine Transcarbamylase (OTC) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMB492Bo | Bos taurus; Bovine (Cattle) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 5. omicsonline.org [omicsonline.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. iscaconsortium.org [iscaconsortium.org]

- 8. Depression kinetics of ornithine transcarbamylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic analysis of argininosuccinate synthetase in a variant form of citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An ornithine ω-aminotransferase required for growth in the absence of exogenous proline in the archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acid-base catalysis in the argininosuccinate lyase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. db.cngb.org [db.cngb.org]

Chemical properties and synthesis of L-Ornithine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ornithine (B1677492) hydrochloride, the hydrochloride salt of the non-proteinogenic amino acid L-ornithine, is a pivotal intermediate in numerous metabolic pathways, most notably the urea (B33335) cycle for ammonia (B1221849) detoxification and the biosynthesis of polyamines essential for cell growth and proliferation.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis methodologies, and biological significance of L-Ornithine hydrochloride, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its key metabolic pathways to facilitate a comprehensive understanding of its function and applications.

Chemical Properties of L-Ornithine Hydrochloride

L-Ornithine hydrochloride is a white to off-white crystalline powder with a mild green bark aroma.[4] It is stable under normal conditions and highly soluble in water.[4][5] The hydrochloride salt form enhances the compound's stability and solubility.[1]

Table 1: Physicochemical and Spectroscopic Data of L-Ornithine Hydrochloride

| Property | Value | References |

| Molecular Formula | C₅H₁₃ClN₂O₂ | [6][7][8] |

| Molecular Weight | 168.62 g/mol | [6][7][8][9] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | 245 °C (decomposition) | [4][6] |

| Solubility | 543 mg/mL in water at 20°C; Soluble in alcohol | [4][5] |

| Optical Rotation | [α]²⁰/D +23° to +25° | [6] |

| ¹H NMR (D₂O) | δ 3.80 (t), 3.07 (t), 1.95 (m), 1.85 (m), 1.76 (m) ppm | [10] |

| ¹³C NMR (D₂O) | δ 177.05, 56.80, 41.56, 30.18, 25.47 ppm | [11][12] |

| FTIR (KBr, cm⁻¹) | Major peaks around 3442 (N-H), 2950-2990 (C-H), 1630 (N-H bend), 1400-1630 (C=O) | [8] |

Synthesis of L-Ornithine Hydrochloride

The production of L-Ornithine hydrochloride can be achieved through several routes, including chemical synthesis, enzymatic conversion, and microbial fermentation.

Chemical Synthesis from L-Arginine

A common laboratory and industrial method for preparing L-ornithine is through the hydrolysis of L-arginine.[13]

This method involves the hydrolysis of L-arginine with barium hydroxide (B78521), followed by precipitation of L-ornithine as the monohydrochloride.[13][14]

-

Hydrolysis: Dissolve 40 g (0.19 mole) of L-arginine hydrochloride in 1 L of water. Add 160 g (0.51 mole) of barium hydroxide octahydrate. Boil the solution under reflux for 2 hours.[13]

-

Removal of Barium: While the solution is still hot, add a stream of carbon dioxide until the solution is neutral to litmus (B1172312) paper to precipitate barium as barium carbonate. Filter off the barium carbonate.

-

Concentration and Precipitation: Concentrate the filtrate under reduced pressure to approximately 200 mL. Add 1 L of 95% ethanol (B145695) and allow the solution to stand at 5°C for 18 hours to precipitate the crude L-ornithine monohydrochloride.[13]

-

Purification: Collect the precipitate by filtration and recrystallize from a water-ethanol mixture to yield purified L-ornithine monohydrochloride. The typical yield is 60-75%.[14]

Enzymatic Synthesis from L-Arginine

The enzymatic hydrolysis of L-arginine to L-ornithine using the enzyme arginase offers a highly specific and efficient synthesis route.[15][16]

This protocol utilizes immobilized arginase for the continuous or batch production of L-ornithine.

-

Enzyme Immobilization: Prepare a support matrix, such as triethanolamine (B1662121) anion styrene (B11656) resin, by soaking it in a potassium carbonate solution for 6-18 hours. After filtration, mix the resin with potassium carbonate and hydrogen bromide. Add arginase to this mixture.[17]

-

Enzymatic Reaction: Prepare a solution of L-arginine and manganese acetate (B1210297) in deionized water. Add the immobilized arginase to this solution. Adjust the pH to between 6 and 9 and maintain the temperature at 30-50°C with stirring.[17] The reaction proceeds as follows: L-Arginine + H₂O --(Arginase)--> L-Ornithine + Urea.

-

Product Isolation and Purification: After the reaction is complete, filter off the immobilized enzyme. Add activated carbon to the filtrate and adjust the pH to 3-6 with hydrochloric acid. Heat the mixture to 40-90°C for 5-30 minutes and filter.[17]

-

Crystallization: Concentrate the filtrate until crystallization begins. Add alcohol and stir for 0.5-3 hours. Filter the crystals and dry to obtain L-Ornithine hydrochloride.[17]

Microbial Fermentation

Microbial fermentation is a sustainable and environmentally friendly method for large-scale production of L-ornithine.[1] Genetically engineered strains of Corynebacterium glutamicum and Bacillus amyloliquefaciens are commonly used.[18][19]

This protocol is a generalized procedure for L-ornithine production through fed-batch fermentation.

-

Strain and Media: Use a metabolically engineered strain of Corynebacterium glutamicum with enhanced L-ornithine production capabilities.[19] The fermentation medium typically contains a carbon source (e.g., glucose, mannitol), a nitrogen source (e.g., (NH₄)₂SO₄), and essential minerals and growth factors.[18][20]

-

Fermentation Conditions: Inoculate a seed culture into a fermenter. Maintain the pH, temperature, and dissolved oxygen at optimal levels for the specific strain. A fed-batch strategy is often employed, where a concentrated feed solution is added during fermentation to maintain nutrient levels and prolong the production phase.[18][20]

-

Purification from Fermentation Broth:

-

Cell Removal: Use microfiltration with a ceramic membrane to remove the bacterial cells from the fermentation broth.[21]

-

Decolorization and Impurity Removal: Add a flocculating agent to the cell-free broth to precipitate solid impurities. Treat the supernatant with activated carbon at elevated temperatures (e.g., 60°C) for decolorization.[22]

-

Crystallization: Concentrate the purified solution and add ethanol to induce crystallization of L-Ornithine hydrochloride.[23] The crystals are then filtered and dried.

-

Biological Role and Signaling Pathways

L-ornithine is a non-proteinogenic amino acid that plays a crucial role in several metabolic pathways.

The Urea Cycle

The urea cycle, also known as the ornithine cycle, is a series of biochemical reactions that converts highly toxic ammonia into urea for excretion.[24][25][26] This process is vital for the detoxification of ammonia produced from amino acid catabolism.[26] L-ornithine acts as a carrier molecule in this cycle.

Caption: The Urea Cycle Pathway.

Polyamine Synthesis Pathway

L-ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[2] These polyamines are essential for cell growth, differentiation, and DNA stabilization.[1] The first and rate-limiting step in this pathway is the decarboxylation of L-ornithine by ornithine decarboxylase (ODC).[6]

Caption: The Polyamine Synthesis Pathway.

Analytical Methods

The purity and concentration of L-Ornithine hydrochloride are typically determined using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of L-Ornithine Hydrochloride

This protocol provides a general framework for the HPLC analysis of L-Ornithine hydrochloride.

-

Instrumentation: An HPLC system equipped with a UV detector is used.[27]

-

Column: A C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm) is suitable for separation.[5]

-

Mobile Phase: A gradient elution is often employed.

-

Detection: UV detection at 225 nm is recommended for optimal sensitivity.[27]

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve L-Ornithine hydrochloride working standard in the mobile phase to a known concentration.

-

Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[27]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of L-Ornithine hydrochloride in the sample is determined by comparing its peak area to that of the standard.

Conclusion

L-Ornithine hydrochloride is a compound of significant interest in the pharmaceutical and biotechnology industries due to its fundamental roles in human metabolism. A thorough understanding of its chemical properties, synthesis, and biological functions is crucial for its application in research and drug development. The methodologies and pathways detailed in this guide provide a solid foundation for professionals working with this important amino acid derivative.

References

- 1. nbinno.com [nbinno.com]

- 2. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN1590367A - Preparation method of L-ornithine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ornithine hydrochloride | C5H13ClN2O2 | CID 76654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L(+)-Ornithine hydrochloride(3184-13-2) 1H NMR spectrum [chemicalbook.com]

- 11. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bmse000162 L-Ornithine at BMRB [bmrb.io]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scribd.com [scribd.com]

- 15. An enzymatic route to L-ornithine from arginine--activation, selectivity and stabilization of L-arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 17. Page loading... [guidechem.com]

- 18. Metabolic Engineering of Bacillus amyloliquefaciens to Efficiently Synthesize L-Ornithine From Inulin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic engineering of Corynebacterium glutamicum for the production of L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Improvement in l-ornithine production from mannitol via transcriptome-guided genetic engineering in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CN101323866A - Method for producing L-ornithine by microorganism fermentation - Google Patents [patents.google.com]

- 22. CN102775321A - Purification method of L-ornithine hydrochloride - Google Patents [patents.google.com]

- 23. CN106631852A - Method for extracting L-ornithine hydrochloride from L-ornithine fermentation broth - Google Patents [patents.google.com]

- 24. byjus.com [byjus.com]

- 25. Urea cycle - Wikipedia [en.wikipedia.org]

- 26. Arginine, ornithine, and polyamine synthesis pathway [pfocr.wikipathways.org]

- 27. impactfactor.org [impactfactor.org]

Ornithine Hydrochloride: A Linchpin in Polyamine Synthesis and Metabolic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine hydrochloride, a salt of the non-proteinogenic amino acid ornithine, serves as a critical precursor to the polyamines—putrescine, spermidine (B129725), and spermine. These ubiquitous polycationic molecules are indispensable for a myriad of fundamental cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The metabolic pathways governing polyamine synthesis are tightly regulated, with ornithine decarboxylase (ODC) acting as the rate-limiting enzyme. Dysregulation of ornithine and polyamine metabolism is frequently implicated in various pathological conditions, most notably cancer, rendering the enzymes of this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the role of this compound as a polyamine precursor, delves into the intricacies of the polyamine metabolic pathway, presents quantitative data on enzyme kinetics and physiological concentrations, details key experimental protocols, and illustrates the associated signaling pathways.

Introduction

Ornithine is a key intermediate in several metabolic pathways, including the urea (B33335) cycle and the synthesis of proline and glutamate.[1] However, its role as the direct precursor for the biosynthesis of polyamines underscores its profound importance in cellular physiology. Polyamines, with their multiple positive charges at physiological pH, interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating their structure and function.[2] This interaction is fundamental to their roles in DNA replication and transcription, protein synthesis, and the regulation of ion channels.[3] Given their crucial functions, intracellular polyamine concentrations are meticulously controlled through a complex interplay of biosynthesis, catabolism, and transport.[4][5] this compound is a stable, water-soluble form of ornithine commonly used in research and clinical studies.[6][7][8][9][10]

The Polyamine Biosynthetic Pathway

The synthesis of polyamines from ornithine is a multi-step enzymatic process that occurs in the cytoplasm. The pathway is initiated by the decarboxylation of ornithine to form putrescine, which is then sequentially converted to spermidine and spermine.

Generation of Ornithine

Ornithine is primarily produced in the cytoplasm from L-arginine through the action of the enzyme arginase .[5] Arginase catalyzes the hydrolysis of arginine to yield ornithine and urea. There are two isoforms of arginase: Arginase I, which is predominantly found in the liver as part of the urea cycle, and Arginase II, which is located in the mitochondria of various tissues and plays a role in regulating arginine and ornithine concentrations for processes other than ureagenesis.[5]

The Rate-Limiting Step: Ornithine to Putrescine

The first and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to form the diamine putrescine. This irreversible reaction is catalyzed by ornithine decarboxylase (ODC) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[11][12] ODC is a highly regulated enzyme with a very short half-life, making it a critical control point in the pathway.[2]

Synthesis of Spermidine and Spermine

The higher polyamines, spermidine and spermine, are synthesized by the sequential addition of aminopropyl groups, which are donated by decarboxylated S-adenosylmethionine (dcSAM).

-

Spermidine Synthase (SPDS) catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, forming spermidine.[13]

-

Spermine Synthase (SPMS) subsequently transfers a second aminopropyl group from dcSAM to spermidine to produce spermine.[14]

The donor molecule, dcSAM, is generated from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (SAMDC), another key regulatory enzyme in the pathway.[12]

Regulation of Polyamine Metabolism

The intracellular concentration of polyamines is tightly controlled at multiple levels, including transcription, translation, and protein degradation of the key biosynthetic enzymes.

Regulation of Ornithine Decarboxylase (ODC)

Given its role as the rate-limiting enzyme, ODC is subject to stringent regulation. A key regulatory mechanism involves a unique protein called antizyme (AZ) .[15][16][17] High levels of polyamines induce a +1 ribosomal frameshift during the translation of antizyme mRNA, leading to the synthesis of the full-length antizyme protein.[12] Antizyme then binds to the ODC monomer, inhibiting its enzymatic activity and targeting it for ubiquitin-independent degradation by the 26S proteasome.[15][16] This forms a negative feedback loop where high polyamine levels lead to the downregulation of their own synthesis. The action of antizyme can be counteracted by another protein, antizyme inhibitor (AZI) , which is a homolog of ODC but lacks enzymatic activity. AZI binds to antizyme with a higher affinity than ODC, thereby releasing and stabilizing ODC.[17]

Metabolic Importance and Clinical Significance

Polyamines are essential for normal cell function, and their dysregulation is associated with numerous diseases.

Role in Cell Growth and Proliferation

The requirement for elevated polyamine levels during cell proliferation is well-established.[18] Polyamines are crucial for the synthesis of DNA and proteins, and their depletion leads to cell cycle arrest.[3] Consequently, cancer cells, which are characterized by rapid and uncontrolled proliferation, often exhibit upregulated polyamine metabolism.[4][9] This has made the polyamine pathway a prime target for cancer chemotherapy and chemoprevention.[10][12][19]

Involvement in Apoptosis

The role of polyamines in apoptosis (programmed cell death) is complex and appears to be cell-type and context-dependent.[2][16][20][21][22] Depletion of polyamines can induce apoptosis in some cell types, while in others, high levels of polyamines or their catabolic products can also trigger cell death.[2][20] Polyamines have been shown to modulate the mitochondrial and post-mitochondrial phases of apoptosis by affecting cytochrome c release and caspase activation.[21] They also interact with various signaling pathways that control cell survival and death.[21]

Quantitative Data

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃ClN₂O₂ | |

| Molecular Weight | 168.62 g/mol | |

| Melting Point | 245 °C (decomposes) | [10][23] |

| Solubility in Water | 543 mg/mL at 20°C | [6][9][10] |

| Appearance | White crystalline powder | [6] |

| Stability | Stable under standard conditions | [6][7][8][9][10] |

Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | kcat / Vmax | Organism/Tissue | Reference(s) |

| Ornithine Decarboxylase (ODC) | L-Ornithine | ~225 min⁻¹ (kcat) | Human | [24] | |

| Spermidine Synthase (HsSpdSyn) | Putrescine | 20 µM | 1.9 s⁻¹ (kcat) | Human | [25] |

| dcAdoMet | 0.9 µM | 1.9 s⁻¹ (kcat) | Human | [25] | |

| Spermine Synthase | Spermidine | 60 µM | Bovine Brain | [14] | |

| dcAdoMet | 0.1 µM | Bovine Brain | [14] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Physiological Concentrations of Ornithine and Polyamines

| Analyte | Sample Type | Concentration | Species | Reference(s) |

| Ornithine | Plasma | 72 ± 32 µmol/L | Human (Healthy Children/Adolescents) | [26] |

| Ornithine | Plasma | Lower in Type 2 Diabetes Patients | Human | [27] |

| Arginine | Plasma | 69 ± 22 µmol/L | Human (Healthy Children/Adolescents) | [26] |

| Polyamines (total) | Various Tissues | µM to mM ranges | Mammals | [28] |

Note: Polyamine concentrations can vary significantly between different tissues, cell types, and physiological states.

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[11][20]

Materials:

-

[1-¹⁴C]-L-ornithine (specific activity 55 mCi/mmol)

-

Enzyme extract (e.g., cell or tissue lysate)

-

Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 50 µM pyridoxal-5-phosphate

-

0.1 M NaOH

-

5 M Sulfuric acid

-

Scintillation vials and fluid

-

Filter paper

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer and the enzyme sample.

-

Place a piece of filter paper saturated with 0.1 M NaOH inside a scintillation vial to trap the released ¹⁴CO₂. Place the open microcentrifuge tube inside the scintillation vial.

-

Initiate the reaction by adding [1-¹⁴C]-L-ornithine to the reaction mixture.

-

Incubate the vials at 37°C with shaking for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 5 M sulfuric acid to the microcentrifuge tube.

-

Continue incubation for another 30 minutes to ensure complete trapping of the ¹⁴CO₂ by the NaOH-saturated filter paper.

-

Remove the microcentrifuge tube from the scintillation vial.

-

Add scintillation fluid to the vial containing the filter paper.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Express ODC activity as nmol of CO₂ released per minute per mg of protein.[29]

Quantification of Polyamines by HPLC

This method involves the pre-column derivatization of polyamines with a fluorescent tag, followed by separation and quantification using reverse-phase high-performance liquid chromatography (HPLC).[5][23][30][31]

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate, plasma)

-

Perchloric acid (PCA) for deproteinization

-

Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine, or dansyl chloride)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Derivatization: Mix the supernatant containing the polyamines with the derivatization reagent (e.g., OPA/N-acetyl-L-cysteine) to form fluorescent derivatives.[30]

-

HPLC Analysis: Inject the derivatized sample onto the C18 column. Separate the polyamine derivatives using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and sodium acetate (B1210297) buffer).[5]

-

Detection: Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 450 nm emission for OPA derivatives).[30]

-

Quantification: Create a standard curve using known concentrations of derivatized polyamine standards. Quantify the polyamines in the sample by comparing their peak areas to the standard curve.

Arginase Activity Assay (Colorimetric Method)

This assay measures arginase activity by quantifying the amount of urea produced from the hydrolysis of arginine.[33][34][35][36][37]

Materials:

-

Enzyme source (e.g., tissue homogenate, cell lysate)

-

L-arginine solution

-

Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime)

-

Urea standards

-

96-well microplate and plate reader

Procedure:

-

Enzyme Reaction: Incubate the enzyme sample with L-arginine in an appropriate buffer (e.g., Tris-HCl, pH 9.5) at 37°C for a specific time to allow the production of urea.

-

Color Development: Stop the reaction and add the colorimetric reagents. Heat the mixture to develop a colored product that is proportional to the urea concentration.

-

Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 540 nm).

-

Quantification: Generate a standard curve using known concentrations of urea. Calculate the arginase activity in the sample based on the amount of urea produced per unit time per mg of protein.

Ornithine Aminotransferase (OAT) Activity Assay (Ninhydrin Method)

This assay measures OAT activity by detecting the formation of pyrroline-5-carboxylate (P5C), which reacts with ninhydrin (B49086) to produce a colored product.[29]

Materials:

-

Enzyme source (e.g., mitochondrial fraction from tissue)

-

L-ornithine

-

α-ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

Ninhydrin reagent

-

Perchloric acid

-

Ethanol

Procedure:

-

Enzyme Reaction: Incubate the enzyme sample with L-ornithine, α-ketoglutarate, and PLP in a suitable buffer at 37°C.

-

Color Development: Stop the reaction by adding perchloric acid. Add the ninhydrin reagent and heat the mixture to develop a reddish pigment.

-

Measurement: Centrifuge to pellet the pigment, dissolve it in ethanol, and measure the absorbance at 510 nm.

-

Quantification: The amount of P5C formed is proportional to the OAT activity. The activity is expressed as nanomoles of P5C produced per minute per mg of protein.

Signaling Pathways and Logical Relationships

Polyamine Biosynthesis Pathway

Caption: The enzymatic pathway of polyamine synthesis from arginine.

Regulation of ODC by Antizyme

Caption: Negative feedback regulation of ODC activity by polyamine-induced antizyme.

Polyamine Involvement in Apoptosis Signaling

Caption: Modulation of key apoptosis signaling pathways by polyamines.

Conclusion

This compound, as the direct precursor for polyamine biosynthesis, holds a central position in the metabolic landscape of cellular growth and regulation. The intricate control of the polyamine pathway, particularly at the level of ornithine decarboxylase, highlights its critical importance. A thorough understanding of the biochemistry, regulation, and functional roles of ornithine and polyamines is paramount for researchers in both basic science and drug development. The dysregulation of this pathway in cancer and other diseases presents significant opportunities for the development of targeted therapies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists working to unravel the complexities of polyamine metabolism and its profound impact on human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Amino Acids Regulate Expression of Antizyme-1 to Modulate Ornithine Decarboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cloud-clone.us [cloud-clone.us]

- 5. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. 3184-13-2 CAS MSDS (L(+)-Ornithine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. L(+)-Ornithine hydrochloride | 3184-13-2 [chemicalbook.com]

- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 12. Polyamines regulate their synthesis by inducing expression and blocking degradation of ODC antizyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mammalian Polyamine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactome | Regulation of ornithine decarboxylase (ODC) [reactome.org]

- 15. Ornithine decarboxylase antizyme: a novel type of regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antizyme inhibitor: a defective ornithine decarboxylase or a physiological regulator of polyamine biosynthesis and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Signal transduction pathways linking polyamines to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Polyamines and apoptosis | Semantic Scholar [semanticscholar.org]

- 22. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. L-ORNITHINE MONOHYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]